molecular formula C15H12N2O2 B1507942 8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 885276-89-1

8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No. B1507942
CAS RN: 885276-89-1
M. Wt: 252.27 g/mol
InChI Key: QRKHZCWFPXFMLS-UHFFFAOYSA-N
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Description

8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carbaldehyde is a chemical compound with the molecular formula C14H12N2O . It has a molecular weight of 224.26 . The compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of this compound and similar imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The molecular structure of 8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carbaldehyde is represented by the InChI code 1S/C14H12N2O/c1-2-5-12(6-3-1)11-17-13-7-4-9-16-10-8-15-14(13)16/h1-10H,11H2 . This indicates that the compound consists of a benzyl group (C6H5CH2-) attached to an oxygen atom, which is further connected to an imidazo[1,2-a]pyridine ring .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including 8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carbaldehyde, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Physical And Chemical Properties Analysis

8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carbaldehyde is a solid compound . . The compound’s melting point is between 75 and 77 degrees Celsius .

Safety and Hazards

The safety information for 8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carbaldehyde indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

Future Directions

Imidazo[1,2-a]pyridines, including 8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carbaldehyde, have wide-ranging applications in medicinal chemistry . They are also useful in material science because of their structural character . Therefore, future research could focus on exploring new synthetic methods, investigating their reactivity, and developing new drugs based on this scaffold .

properties

IUPAC Name

8-phenylmethoxyimidazo[1,2-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-10-13-9-17-8-4-7-14(15(17)16-13)19-11-12-5-2-1-3-6-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKHZCWFPXFMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CN3C2=NC(=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80722995
Record name 8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885276-89-1
Record name 8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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